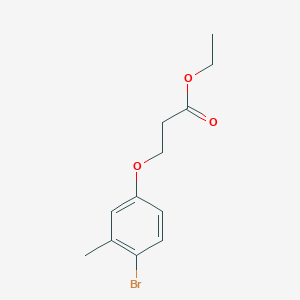

Ethyl 3-(4-bromo-3-methylphenoxy)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(4-bromo-3-methylphenoxy)propanoate is an organic compound with the molecular formula C12H15BrO3 It is a derivative of phenoxypropanoate, where the phenyl ring is substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromo-3-methylphenoxy)propanoate typically involves the reaction of 4-bromo-3-methylphenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-3-methylphenoxy)propanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents.

Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Products include azides, ethers, or amines depending on the nucleophile used.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: The primary product is the corresponding alcohol.

Scientific Research Applications

Ethyl 3-(4-bromo-3-methylphenoxy)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-3-methylphenoxy)propanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methyl substituents on the phenyl ring can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Ethyl 3-(4-bromo-3-methylphenoxy)propanoate can be compared with other phenoxypropanoate derivatives:

Ethyl 3-(4-bromophenyl)propanoate: Lacks the methyl group, which may affect its reactivity and biological activity.

Ethyl 3-(4-methylphenoxy)propanoate:

Ethyl 3-(4-chloro-3-methylphenoxy)propanoate: Similar structure but with a chlorine atom instead of bromine, which can alter its reactivity and interactions with biological targets.

This compound stands out due to the combined presence of both bromine and methyl substituents, which confer unique chemical and biological properties.

Biological Activity

Ethyl 3-(4-bromo-3-methylphenoxy)propanoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an ester formed from the reaction of 4-bromo-3-methylphenol and ethyl 3-bromopropanoate. Its molecular formula is C12H13BrO3. The presence of bromine and a methyl group on the phenyl ring significantly influences its chemical behavior and biological interactions.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 10 | 100 |

These findings suggest that the compound may act as a potential lead for developing new antibiotics, especially in an era of increasing antibiotic resistance.

Anti-inflammatory Activity

In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound is thought to involve several mechanisms:

- Receptor Interaction : The bromine substituent may enhance binding affinity to specific receptors involved in inflammatory responses.

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which play a crucial role in the inflammatory pathway.

- Membrane Permeability : The lipophilic nature of the compound, attributed to its structural features, may facilitate better membrane penetration, enhancing its efficacy at lower concentrations.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated that the compound exhibited a dose-dependent inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of the compound resulted in a significant reduction in paw edema compared to the control group, highlighting its potential therapeutic application in treating inflammatory diseases.

Applications

This compound has potential applications across various fields:

- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anti-inflammatory drugs.

- Agriculture : Investigated for use as a pesticide or herbicide due to its biological activity against plant pathogens.

- Material Science : Its unique chemical structure may be leveraged in creating novel materials with specific properties.

Properties

IUPAC Name |

ethyl 3-(4-bromo-3-methylphenoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-3-15-12(14)6-7-16-10-4-5-11(13)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSSNNLBHFXYKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=CC(=C(C=C1)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.